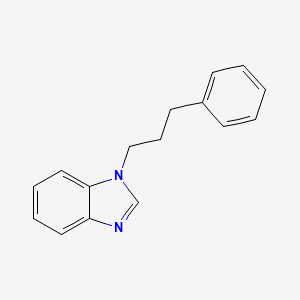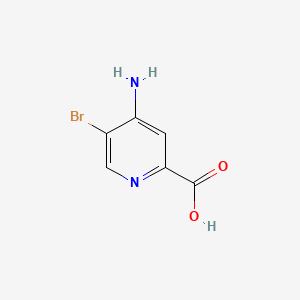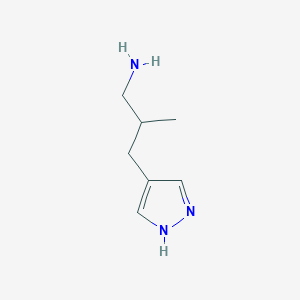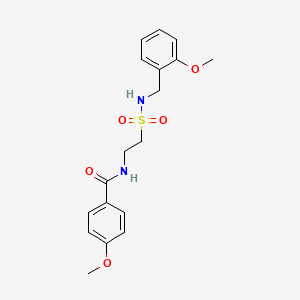![molecular formula C20H25N3O2S B2927514 3-amino-N-cyclohexyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide CAS No. 442557-71-3](/img/structure/B2927514.png)
3-amino-N-cyclohexyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of tetrahydrothieno[2,3-b]quinoline, which is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the tetrahydrothieno[2,3-b]quinoline core, followed by various functional group interconversions to introduce the amino, carboxamide, and cyclohexyl groups .Molecular Structure Analysis
The molecule contains a cyclohexyl group, which is a six-membered carbon ring, and a tetrahydrothieno[2,3-b]quinoline moiety, which is a fused ring system containing a sulfur atom .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the amino group might be involved in acid-base reactions, while the carboxamide group could participate in condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Factors influencing these properties could include the size and shape of the molecule, the functional groups present, and the overall charge distribution .Applications De Recherche Scientifique
Synthesis and Derivative Development
The compound is part of a larger family of heterocyclic compounds that have been synthesized for the exploration of their biological activities. For instance, research has led to the synthesis of pyrimido[1,2-a]quinoline moieties and their derivatives, showcasing a methodological approach to create novel compounds for antimicrobial screening (Jadhav & Halikar, 2013). Another study focused on the synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridines, revealing their potent cytotoxic properties against various cancer cell lines, which underscores the therapeutic potential of such derivatives (Deady et al., 2003).
Biological Activities and Applications
The exploration of the biological activities of derivatives closely related to 3-amino-N-cyclohexyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide has been extensive. For example, derivatives have been evaluated for their antimicrobial properties, providing valuable insights into their potential as antimicrobial agents. The cytotoxic activities of certain derivatives have also been a focal point, with research demonstrating significant efficacy against various cancer cell lines, indicating their potential in cancer therapy (Deady et al., 2003; Awad et al., 1991).
Structural and Chemical Studies
Structural and chemical studies of these compounds have provided insights into their mechanisms of action and potential applications. For instance, studies on enaminoketones, a class of compounds related to the target molecule, have shed light on their structural properties and reactivity, contributing to the understanding of how these compounds could be modified and utilized for specific biological activities (Jirkovsky, 1974).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-amino-N-cyclohexyl-7,7-dimethyl-5-oxo-6,8-dihydrothieno[2,3-b]quinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2S/c1-20(2)9-14-12(15(24)10-20)8-13-16(21)17(26-19(13)23-14)18(25)22-11-6-4-3-5-7-11/h8,11H,3-7,9-10,21H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZBXYYQWLGXKJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C=C3C(=C(SC3=N2)C(=O)NC4CCCCC4)N)C(=O)C1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


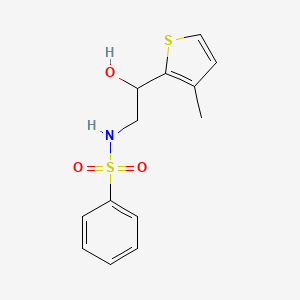

![N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-3,4,5-trimethoxybenzamide](/img/structure/B2927436.png)
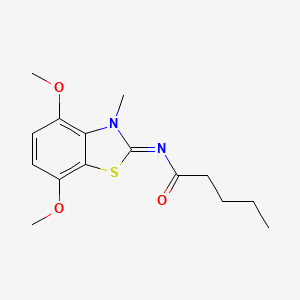
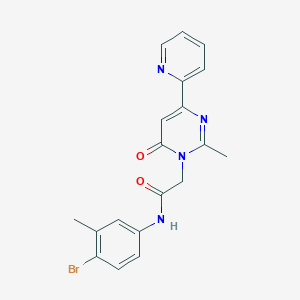
![7-imino-N,N,8-trimethyl-7,8-dihydropyrido[2,3-d]pyrimidin-4-amine](/img/structure/B2927441.png)
![Tert-butyl 2-oxo-7-oxa-1-azaspiro[3.5]nonane-1-carboxylate](/img/structure/B2927442.png)

![2-({1-[2-(diethylamino)-2-oxoethyl]-1H-indol-3-yl}thio)-N-(3-methylphenyl)acetamide](/img/structure/B2927447.png)
